1-Butyl-4-isocyanatobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJRXPXDTAUVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383831 | |

| Record name | 1-butyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69342-47-8 | |

| Record name | 1-butyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-4-isocyanatobenzene

Abstract

1-Butyl-4-isocyanatobenzene is an aromatic isocyanate that serves as a valuable intermediate in the synthesis of a diverse range of organic compounds. Its unique reactivity, imparted by the electrophilic isocyanate group, makes it a critical building block in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[1] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, reactivity profile, and spectroscopic characterization of this compound. Furthermore, it details critical safety and handling protocols essential for its use in a research and development setting. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the application of this versatile compound.

Introduction and Structural Framework

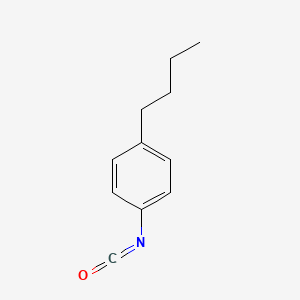

This compound, also known as 4-butylphenyl isocyanate, is an organic compound featuring a benzene ring substituted with a linear butyl group and an isocyanate functional group at the para position. The isocyanate group (–N=C=O) is highly reactive, acting as a potent electrophile, which is the cornerstone of its synthetic utility.[2] While structurally similar to the more frequently cited 4-tert-butylphenyl isocyanate, the linear butyl chain in this compound can impart different solubility, steric, and conformational properties to its derivatives, a factor of significant interest in material science and medicinal chemistry.

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, which enhances the electrophilicity of the isocyanate carbon atom.[3][4] This heightened reactivity makes this compound an efficient reactant for forming stable covalent bonds with a wide array of nucleophiles.

Figure 1: Structure of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical compound is fundamental to its application. This section consolidates the key physical properties and expected spectroscopic signatures for this compound.

Physical and Chemical Data

The properties for this compound are summarized below. Data for its direct precursor, 4-Butylaniline, and its structural isomer, 4-tert-Butylphenyl isocyanate, are included for comparison where direct data for the target compound is sparse.

| Property | Value (this compound) | Precursor: 4-Butylaniline | Isomer: 4-tert-Butylphenyl isocyanate |

| CAS Number | Not widely listed | 104-13-2[5] | 1943-67-5[6] |

| Molecular Formula | C₁₁H₁₅NO | C₁₀H₁₅N[5] | C₁₁H₁₃NO[6] |

| Molecular Weight | 177.24 g/mol | 149.23 g/mol [7] | 175.23 g/mol [6] |

| IUPAC Name | This compound | 4-Butylaniline[7] | 1-tert-Butyl-4-isocyanatobenzene[8] |

| Boiling Point | Not specified | 242-245 °C[5][9] | 236-237 °C[6] |

| Density | Not specified | 0.932 g/mL[5] | 0.986 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | Not specified | 1.5341[5] | 1.5190[6] |

| Appearance | Expected: Colorless to pale yellow liquid | Clear to pale yellow liquid[9] | Colorless liquid |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic signal in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group. This peak typically appears in the range of 2240–2280 cm⁻¹.[10][11] Its intensity is due to the large change in dipole moment during the vibration.[10]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the butyl chain and the aromatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Butyl Protons: A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a triplet for the α-methylene group (Ar-CH₂) around δ 2.6 ppm, and two multiplets for the internal methylene groups (CH₂-CH₂) between δ 1.3-1.6 ppm. These predicted shifts are based on the known spectrum of the precursor, 4-butylaniline.[7][12]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide confirmation of the carbon skeleton. Key signals would include:

-

The isocyanate carbon (N=C=O), which is expected to appear around δ 120-130 ppm.

-

Four distinct signals for the aromatic carbons, with the ipso-carbons (attached to the butyl and isocyanate groups) showing different shifts from the other four.

-

Four signals corresponding to the carbons of the n-butyl group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 177). Common fragmentation patterns would involve the loss of the isocyanate group or fragmentation along the butyl chain.

Synthesis Methodologies

The synthesis of isocyanates has traditionally been dominated by methods employing the highly toxic chemical phosgene. However, significant research has been directed towards developing safer, "phosgene-free" alternatives.

Traditional Phosgene Route

The most established method for synthesizing aromatic isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂).[13] This process involves the nucleophilic attack of the amine on phosgene, followed by elimination of hydrogen chloride.

Experimental Protocol: Synthesis from 4-Butylaniline

Causality: This protocol relies on the nucleophilicity of the primary amine (4-butylaniline) and the high electrophilicity of phosgene. The reaction proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-butylaniline (1.0 equivalent) in an inert, high-boiling solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system to neutralize excess phosgene and HCl.

-

Phosgenation: Phosgene gas (a solution in a solvent like toluene or neat gas, ~1.2 equivalents) is carefully introduced into the stirred amine solution at a controlled temperature, often starting at low temperatures (0-10 °C) and gradually warming.

-

Intermediate Formation: The reaction forms an N-(4-butylphenyl)carbamoyl chloride intermediate and hydrogen chloride gas.

-

Thermolysis: The reaction mixture is heated (typically >100 °C) to promote the elimination of a second molecule of HCl from the carbamoyl chloride, yielding the final this compound product.[13]

-

Purification: The solvent and any remaining volatile impurities are removed by distillation under reduced pressure. The final product is then purified by fractional vacuum distillation.

Figure 2: General workflow for phosgene-based synthesis.

Modern Phosgene-Free Alternatives

The extreme toxicity of phosgene has driven the development of greener synthesis routes. These methods often involve the carbonylation of amines or nitro compounds using less hazardous reagents. Examples include:

-

Reductive Carbonylation: Direct carbonylation of 4-butylnitrobenzene using carbon monoxide in the presence of a catalyst.

-

Reaction with Carbonate Esters: Reacting 4-butylaniline with dialkyl carbonates (like dimethyl carbonate) at high temperatures.

These methods, while often requiring more specialized catalysts or harsher conditions, are integral to the future of sustainable chemical manufacturing.

Chemical Reactivity and Applications

The synthetic utility of this compound is dictated by the electrophilic nature of the central carbon atom in the isocyanate group. It readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[2][14]

-

Reaction with Alcohols: Forms N-aryl carbamates, more commonly known as urethanes . This reaction is the foundation of polyurethane chemistry.

-

Reaction with Amines: Forms N,N'-disubstituted ureas . This linkage is a common motif in many pharmaceutical agents.

-

Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decarboxylates (loses CO₂) to yield the corresponding primary amine (4-butylaniline). This reaction is a primary consideration for storage, as moisture will degrade the isocyanate.[3]

Figure 3: Core reactivity of this compound.

Key Applications:

-

Pharmaceutical Development: The ability to form stable urea and urethane linkages makes this compound a valuable reagent for synthesizing drug candidates. These functional groups can act as hydrogen bond donors and acceptors, which is critical for molecular recognition at biological targets.[1][15][16] Functionalized isocyanates are used in the development of anti-inflammatory drugs, anticancer agents, and other therapeutics.[15]

-

Polymer and Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator or for surface modification in polyurethane synthesis. The butyl group can enhance the solubility of the resulting polymers in less polar solvents and introduce flexibility.

-

Agrochemical Synthesis: Similar to pharmaceuticals, isocyanates are used to build the core structures of various herbicides and pesticides.[1]

Safety, Handling, and Storage

Isocyanates as a class of compounds are hazardous and require strict handling protocols. The primary health risks are associated with inhalation and skin contact.

Hazard Identification (based on analogous compounds): [6]

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[17][18]

-

H315: Causes skin irritation.[17]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[17]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.[18]

Self-Validating Handling Protocol:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with a high rate of air exchange to prevent vapor accumulation.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: For any operations with the potential for aerosolization or spills outside of a fume hood, a respirator with an organic vapor cartridge is required.[17]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture, alcohols, amines, and strong bases.[6] Recommended storage temperature is often 2-8°C to minimize degradation and potential dimerization.

-

Spill & Decontamination: In case of a spill, decontaminate the area with a solution of 5% aqueous ammonia or 5-10% sodium carbonate to react with and neutralize the isocyanate.

References

- Georganics Ltd. (2011).

- Poliuretanos. (n.d.). 1.2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7694, 4-Butylaniline.

- Guidechem. (n.d.). 4-Butylaniline 104-13-2 wiki.

- Thermo Fisher Scientific. (n.d.). 4-(tert-Butyl)phenyl isocyanate, 97%.

- Sigma-Aldrich. (n.d.). 4-tert-Butylphenyl isocyanate, 97%.

- Sigma-Aldrich. (n.d.). 4-tert-Butylphenyl isocyanate 97%.

- ResearchGate. (2007).

- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. URL

- Mol-Instincts. (n.d.). 104-13-2 4-Butylaniline.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735695, 1-Tert-butyl-4-isocyanatobenzene.

- ResearchGate. (2023).

- ChemicalBook. (n.d.). 4-Butylaniline(104-13-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-tert-Butylaniline(769-92-6) 1H NMR spectrum.

- ACS Publications. (1963).

- ChemicalBook. (n.d.). 4-TERT-BUTYLPHENYL ISOCYANATE.

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. URL

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenyl Isocyanate (CAS 103-71-9) in Pharmaceutical and Agrochemical Synthesis. URL

- ACS Publications. (1963).

- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b)

- Matrix Fine Chemicals. (n.d.).

- ChemicalBook. (n.d.). Butyl isocyanate synthesis.

- Patsnap. (2025).

- Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE.

- Wikipedia. (n.d.). Phenyl isocyanate.

- IOSR Journal. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. URL

- BLDpharm. (n.d.). 1-(tert-Butyl)-4-isocyanatobenzene.

- LookChem. (n.d.). Chemical Synthesis and Properties of Isocyanates.

- Chemical-Suppliers.com. (n.d.).

- Taylor & Francis Online. (2023).

- DTIC. (n.d.). ISOCYANIDE SYNTHESIS.

- PubMed. (1996).

- Cheméo. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. poliuretanos.net [poliuretanos.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-tert-Butylphenyl isocyanate 97 1943-67-5 [sigmaaldrich.com]

- 7. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Tert-butyl-4-isocyanatobenzene | C11H13NO | CID 2735695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. 4-Butylaniline(104-13-2) 1H NMR spectrum [chemicalbook.com]

- 13. Butyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. georganics.sk [georganics.sk]

- 18. 4-(tert-Butyl)phenyl isocyanate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 1-Butyl-4-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the pivotal role of versatile chemical intermediates in the advancement of modern science. 1-Butyl-4-isocyanatobenzene, with its unique combination of a reactive isocyanate group and a sterically influential butyl moiety, represents a compound of significant interest. This guide is crafted to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to offer actionable insights grounded in scientific principles. Herein, we will explore the synthesis, properties, reactivity, and applications of this compound, with a focus on the causality behind experimental choices and the establishment of self-validating protocols.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 4-tert-butylphenyl isocyanate, is an aromatic isocyanate with the chemical formula C₁₁H₁₃NO.[1][2][3][4] The presence of the isocyanate group (-N=C=O) makes it a highly reactive electrophile, while the para-substituted tert-butyl group provides steric bulk and influences its solubility and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1943-67-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₃NO | [1][2][3][4][7] |

| Molecular Weight | 175.23 g/mol | [1][2][3][7] |

| Appearance | Light yellow liquid | [8] |

| Boiling Point | 236-237 °C (lit.) | [1][5] |

| Density | 0.986 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.5190 (lit.) | [5] |

| Flash Point | 98.9 °C (closed cup) | |

| Storage Temperature | 2-8°C | [1] |

Section 2: Synthesis of this compound

The synthesis of this compound typically starts from its corresponding aniline derivative, 4-tert-butylaniline. Several synthetic routes can be envisioned, with the most common industrial method being phosgenation. However, due to the hazardous nature of phosgene, alternative laboratory-scale syntheses are often preferred. These include rearrangements of carboxylic acid derivatives, such as the Curtius and Hofmann rearrangements.

Synthesis of the Precursor: 4-tert-Butylaniline

A common method for the synthesis of 4-tert-butylaniline is the reduction of 1-tert-butyl-4-nitrobenzene.

Experimental Protocol: Synthesis of 4-tert-Butylaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tert-butyl-4-nitrobenzene (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude 4-tert-butylaniline, which can be further purified by distillation or chromatography if necessary.

Conversion to this compound

While direct phosgenation of 4-tert-butylaniline is a viable industrial method, laboratory preparations often utilize safer alternatives. The Curtius rearrangement provides a reliable route from a carboxylic acid derivative.

Conceptual Workflow: Curtius Rearrangement for Isocyanate Synthesis

Caption: Curtius rearrangement workflow for isocyanate synthesis.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

-

Acyl Chloride Formation: To a solution of 4-tert-butylbenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂, 1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-tert-butylbenzoyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent such as acetone. Cool the solution in an ice bath and add a solution of sodium azide (NaN₃, 1.5 equivalents) in water dropwise, maintaining the temperature below 10°C. Stir the reaction mixture for 1-2 hours.

-

Extraction: Extract the acyl azide with an organic solvent like toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Curtius Rearrangement: Carefully heat the dried toluene solution of the acyl azide. The rearrangement will occur with the evolution of nitrogen gas to form this compound.[3][7][9] The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹).

-

Purification: After the reaction is complete, the toluene can be removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.

Section 3: Reactivity and Applications

The isocyanate functional group is a powerful electrophile that readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[1] This reactivity is the cornerstone of its utility in organic synthesis and materials science.

Reactions with Nucleophiles

-

Reaction with Amines: this compound reacts with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of various biologically active molecules and polymers.

-

Reaction with Alcohols: The reaction with alcohols yields carbamates (urethanes). This is a key reaction in the production of polyurethanes.[1]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reaction is important to consider during storage and handling, as it can lead to the formation of undesired byproducts and pressure buildup in closed containers.

Reaction Scheme: Nucleophilic Addition to this compound

Caption: Reactions of this compound with nucleophiles.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of a range of compounds. For example, it can be used in the preparation of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide, a compound with potential pharmaceutical applications.[5] The bulky tert-butyl group can be strategically employed to enhance the steric stability of molecules, making it useful in the design of light-stable polyurethanes for coatings and specialty polymers.[1] Furthermore, its aromatic nature and reactivity make it a candidate for the development of photoresists and other optical materials.[1]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2270-2250 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectrum will show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons) and the aromatic protons (two doublets, each integrating to 2 protons). The chemical shifts will be influenced by the electron-withdrawing nature of the isocyanate group. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and a characteristic signal for the isocyanate carbon in the range of 120-130 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ). Fragmentation patterns will be consistent with the structure. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a suitable method for purity analysis. The compound can be detected using a UV detector.[10][11] |

Section 5: Handling, Storage, and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]

GHS Hazard Statements:

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[8]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[1] Recommended storage is at 2-8°C.[1]

Section 6: Conclusion

This compound is a valuable and reactive intermediate with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis, reactivity, and applications are governed by the interplay of the isocyanate functionality and the tert-butyl substituent. A thorough understanding of its chemical properties, coupled with stringent safety protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with this compound, encouraging a proactive and informed approach to its application.

References

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

- 4-TERT-BUTYLPHENYL ISOCYANATE - MySkinRecipes.

- 4-tert-Butylphenyl isocyanate - High purity | EN - Georganics.

- 4-(tert-Butyl)phenyl isocyanate, 97% | RHENIUM BIO SCIENCE.

- 1-Tert-butyl-4-isocyanatobenzene | C11H13NO | CID 2735695 - PubChem.

- 1-TERT-BUTYL-4-ISOCYANATOBENZENE | CAS 1943-67-5 - Matrix Fine Chemicals.

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA.

- 6 - Organic Syntheses Procedure.

- of the reaction between - AUB ScholarWorks.

- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.

- Industrial synthesis method of tert-butyl isocyanate - Eureka | Patsnap.

- US5354689A - Method of detecting isocyanates - Google Patents.

- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC - NIH.

- Determination of Isocyanates in Workplace Atmosphere by HPLC - ResearchGate.

- 4-tert-Butylphenol, TMS derivative - the NIST WebBook.

- 1.2.1 - Isocyanate Reactions - poliuretanos.

- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents.

- 4-TERT-BUTYLPHENYL ISOCYANATE | Georganics. (2011-09-26).

- tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction | Request PDF - ResearchGate. (2025-08-06).

- tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem - NIH.

- US6924385B2 - Method for synthesis of aliphatic isocyanates from aromatic isocyanates - Google Patents.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center.

- 13C Solution NMR Spectra of Poly(ether)urethanes - DTIC.

- WO2013041204A1 - Novel isocyanate and isothiocyanate compounds for cancer treatment - Google Patents.

- WO2021107876A1 - Compounds for treating tuberculosis - Google Patents.

- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate.

- US10336775B2 - Glycosidase inhibitors - Google Patents.

- tert-Butylisocyanide - Optional[13C NMR] - Spectrum - SpectraBase.

Sources

- 1. 4-TERT-BUTYLPHENYL ISOCYANATE [myskinrecipes.com]

- 2. 4-tert-Butylphenyl isocyanate - High purity | EN [georganics.sk]

- 3. 1-Tert-butyl-4-isocyanatobenzene | C11H13NO | CID 2735695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-TERT-BUTYL-4-ISOCYANATOBENZENE | CAS 1943-67-5 [matrix-fine-chemicals.com]

- 5. 4-TERT-BUTYLPHENYL ISOCYANATE | 1943-67-5 [chemicalbook.com]

- 6. 1943-67-5|1-(tert-Butyl)-4-isocyanatobenzene|BLD Pharm [bldpharm.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. georganics.sk [georganics.sk]

- 9. epa.gov [epa.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

1-Butyl-4-isocyanatobenzene molecular weight

An In-depth Technical Guide to 1-tert-Butyl-4-isocyanatobenzene: Synthesis, Reactivity, and Applications in Drug Development

Foreword

Welcome to this comprehensive guide on 1-tert-butyl-4-isocyanatobenzene. As a senior application scientist, my goal is to move beyond simple data recitation. This document is crafted for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of this versatile reagent. We will explore not just the "what" but the "why"—the causal relationships that govern its synthesis, its reactivity, and its strategic deployment in the complex landscape of drug discovery. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and authoritative literature.

A crucial point of clarification: the topic "1-Butyl-4-isocyanatobenzene" is addressed herein under its correct and commercially recognized isomeric form, 1-tert-butyl-4-isocyanatobenzene . This specificity is vital for reproducibility and sourcing.

Section 1: Core Compound Characteristics

1-tert-Butyl-4-isocyanatobenzene, also known as 4-tert-butylphenyl isocyanate, is an aromatic isocyanate featuring a sterically hindering tert-butyl group. This structural feature imparts specific solubility and reactivity characteristics that can be leveraged in organic synthesis.

1.1. Physicochemical and Structural Data

The fundamental properties of 1-tert-butyl-4-isocyanatobenzene are summarized below. This data is critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 175.23 g/mol | [1][2][3] |

| Exact Mass | 175.099714038 Da | [2] |

| Molecular Formula | C₁₁H₁₃NO | [1][3] |

| CAS Number | 1943-67-5 | [1][3] |

| IUPAC Name | 1-tert-butyl-4-isocyanatobenzene | [1][2] |

| Boiling Point | 236-237 °C at 760 mmHg | [3][4] |

| Density | 0.986 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5190 | [3][4] |

Section 2: Synthesis Pathway—The Curtius Rearrangement

While several methods exist for isocyanate synthesis, the Curtius rearrangement provides a reliable and high-yield pathway from a readily available carboxylic acid precursor, 4-tert-butylbenzoic acid.[5][6] This method avoids the use of highly toxic phosgene or its surrogates, a significant advantage in both laboratory and process scale-up environments.

The causality behind this choice is rooted in efficiency and safety. The reaction proceeds through a thermally induced decomposition of an acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas—a thermodynamically favorable process.[6][7]

2.1. Mechanism of the Curtius Rearrangement

The reaction is a concerted process, meaning the migration of the R-group and the loss of dinitrogen gas occur simultaneously, avoiding the formation of a discrete, high-energy nitrene intermediate.[6] This concerted nature ensures high stereochemical retention at the migrating carbon.

Caption: Synthesis of 1-tert-butyl-4-isocyanatobenzene via Curtius rearrangement.

2.2. Experimental Protocol: Synthesis of 1-tert-Butyl-4-isocyanatobenzene

This protocol is a representative procedure based on established methods for the Curtius rearrangement.[8][9]

Materials:

-

4-tert-Butylbenzoic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous Toluene

-

tert-Butanol (optional, for trapping as Boc-amine)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-tert-butylbenzoic acid and anhydrous toluene.

-

Base Addition: Add triethylamine to the suspension and stir until a clear solution is obtained. This step is critical as it forms the carboxylate salt, activating it for reaction with DPPA.

-

Acyl Azide Formation: Slowly add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature. Causality Note: DPPA is a safe and effective reagent for converting carboxylic acids to acyl azides in situ. The dropwise addition controls the initial exotherm.

-

Rearrangement: Once the DPPA addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). The evolution of nitrogen gas should be observed. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The toluene can be removed under reduced pressure. The crude 1-tert-butyl-4-isocyanatobenzene can be purified by vacuum distillation.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and IR spectroscopy. The presence of a strong, sharp absorption band around 2250-2275 cm⁻¹ is a definitive indicator of the isocyanate group.

Section 3: Core Reactivity and Applications in Drug Development

The synthetic utility of 1-tert-butyl-4-isocyanatobenzene stems from the high electrophilicity of the central carbon atom in the isocyanate moiety (-N=C=O). This makes it an excellent target for a wide range of nucleophiles, most notably amines and alcohols.[10]

3.1. Urea Formation: A Pillar of Medicinal Chemistry

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of substituted ureas.[11] The urea linkage is a privileged scaffold in drug design due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong binding to protein targets.

Caption: General reaction scheme for the formation of a substituted urea.

3.2. Experimental Protocol: Synthesis of a Substituted Urea

This protocol describes the reaction of 1-tert-butyl-4-isocyanatobenzene with a generic primary amine.

Materials:

-

1-tert-Butyl-4-isocyanatobenzene (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: In a dry flask, dissolve the primary amine in anhydrous DCM.

-

Isocyanate Addition: Slowly add a solution of 1-tert-butyl-4-isocyanatobenzene in DCM to the amine solution at room temperature with stirring. Causality Note: This reaction is typically fast and exothermic. Slow addition helps maintain temperature control. No external catalyst is generally required.[11]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often quantitative, and the product may precipitate from the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Trustworthiness through Validation: The success of the reaction is easily confirmed. The disappearance of the isocyanate peak in the IR spectrum and the appearance of a urea carbonyl peak (~1640 cm⁻¹) are definitive. ¹H NMR will show signals corresponding to both aromatic and amine fragments, with a characteristic broad singlet for the N-H protons.

3.3. Strategic Importance in Drug Discovery

The ability to rapidly and efficiently generate diverse urea libraries is a cornerstone of modern medicinal chemistry. By reacting a single isocyanate like 1-tert-butyl-4-isocyanatobenzene with a library of different amines, researchers can quickly synthesize hundreds of unique analogs for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, feature a diaryl urea core.[12] This motif is crucial for binding to the ATP pocket of kinases.

-

Protease Inhibitors: The synthesis of advanced protease inhibitors, such as the Hepatitis C drug Narlaprevir, has employed the Curtius rearrangement as a key step to generate an isocyanate intermediate for subsequent coupling.[9]

-

Modulation of Physicochemical Properties: The tert-butyl group on the phenyl ring increases the lipophilicity of the resulting urea derivatives, which can enhance membrane permeability and modulate the pharmacokinetic profile of a drug candidate.

Section 4: Safety and Handling

1-tert-butyl-4-isocyanatobenzene is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: The compound is harmful if inhaled, swallowed, or absorbed through the skin.[13] Isocyanates are potent respiratory sensitizers.

-

Reactivity: It is moisture-sensitive and will react with water, potentially liberating CO₂ gas and causing pressure buildup in sealed containers.[14] It should be stored under an inert atmosphere in a cool, dry place.[3][13]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety glasses, and a lab coat.[13]

Section 5: Conclusion

1-tert-butyl-4-isocyanatobenzene is more than a simple chemical with a defined molecular weight. It is a strategic building block whose value is realized through a deep understanding of its synthesis and reactivity. The Curtius rearrangement offers a safe and efficient route to its production, and its subsequent reaction with nucleophiles provides a robust and versatile method for constructing the urea and carbamate linkages that are central to many modern pharmaceuticals. By mastering the principles outlined in this guide, researchers can confidently and effectively deploy this reagent to accelerate the discovery and development of novel therapeutics.

References

- Pellissier, H. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 26(21), 6427. [Link]

- Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement. www.organic-chemistry.org. [Link]

- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

- Pellissier, H. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8772-8788. [Link]

- Ito, A., Muratake, H., & Shudo, K. (2009). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-92. [Link]

- Matrix Fine Chemicals. (n.d.). 1-TERT-BUTYL-4-ISOCYANATOBENZENE.

- Georganics. (2011).

- Reddy, B. S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]

- Organic Chemistry Portal. (n.d.).

- Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(42), 7479-7481. [Link]

- National Center for Biotechnology Information. (n.d.). 1-Tert-butyl-4-isocyanatobenzene.

- National Center for Biotechnology Information. (n.d.). tert-Butyl isocyanate.

- Gokel, G. W., et al. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96. [Link]

- Das, B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10516-10521. [Link]

- ResearchGate. (n.d.). Reaction of Isocyanates with amines.

- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzoic acid.

- Matar, N. (2018). Answer to "Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?".

- Ruckert, A., & Sabbioni, G. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal, 5, 124-136. [Link]

- Neumann, H. G., et al. (2000). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 74(8), 443-449. [Link]

- Tambarussi, C., et al. (2020). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthetic Pathways: The Role of Tert-Butyl Isocyanide in Modern Organic Chemistry. www.inno-pharmchem.com. [Link]

- Organic Chemistry Portal. (n.d.).

- Suzhou Yacoo Science Co., Ltd. (n.d.).

- Wikipedia contributors. (2023). tert-Butyl isocyanide. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. 1-TERT-BUTYL-4-ISOCYANATOBENZENE | CAS 1943-67-5 [matrix-fine-chemicals.com]

- 2. 1-Tert-butyl-4-isocyanatobenzene | C11H13NO | CID 2735695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-TERT-BUTYLPHENYL ISOCYANATE | 1943-67-5 [chemicalbook.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 12. asianpubs.org [asianpubs.org]

- 13. georganics.sk [georganics.sk]

- 14. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-butyl-4-isocyanatobenzene, a key intermediate in various chemical and pharmaceutical applications. The guide details both the traditional phosgenation route and several phosgene-free alternatives, including the Curtius, Hofmann, and Lossen rearrangements. Each method is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. Safety considerations, particularly for the handling of hazardous reagents like phosgene and isocyanates, are thoroughly addressed. Furthermore, this guide includes methods for the synthesis of necessary precursors and concludes with a summary of analytical data for the characterization of the final product.

Introduction

This compound is an aromatic isocyanate characterized by a butyl group and a highly reactive isocyanate (-NCO) functional group attached to a benzene ring. This structure imparts a unique combination of reactivity and lipophilicity, making it a valuable building block in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water, allowing for the formation of carbamates, ureas, and other derivatives.

The synthesis of isocyanates is dominated by the use of phosgene, a highly toxic and corrosive gas.[1] Consequently, the development of safer, phosgene-free synthetic routes is a significant area of research in green chemistry. This guide will explore both the established phosgenation method and the most prominent non-phosgene alternatives for the preparation of this compound.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: the direct phosgenation of 4-butylaniline and non-phosgene methods that typically involve the rearrangement of a carboxylic acid derivative.

Phosgenation of 4-Butylaniline

The reaction of primary amines with phosgene is the most common industrial method for producing isocyanates.[1] This process, while efficient, requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.[2]

2.1.1. Underlying Principles

The reaction proceeds through a two-step mechanism. Initially, the primary amine, 4-butylaniline, reacts with phosgene to form an N-substituted carbamoyl chloride. This intermediate is then thermally dehydrochlorinated to yield the isocyanate.

2.1.2. Experimental Protocol

-

Materials: 4-Butylaniline, phosgene, an inert solvent (e.g., o-dichlorobenzene), and a means to neutralize HCl gas.

-

Procedure:

-

A solution of 4-butylaniline in an inert, high-boiling solvent such as o-dichlorobenzene is prepared in a specialized, well-ventilated reactor equipped with a robust stirring mechanism, a reflux condenser, and a scrubbing system for excess phosgene and HCl.

-

Phosgene gas is introduced into the stirred solution. The reaction is typically carried out at elevated temperatures (110-160°C).[3]

-

The reaction progress is monitored until the formation of the carbamoyl chloride is complete, often indicated by the solution becoming clear.[3]

-

Excess phosgene is then introduced to drive the dehydrochlorination of the carbamoyl chloride to the isocyanate.

-

Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any remaining phosgene and HCl.

-

The this compound is then isolated and purified by fractional distillation under reduced pressure.

-

2.1.3. Safety Considerations for Phosgenation

Phosgene is a highly toxic gas and must be handled with extreme caution in a well-ventilated fume hood with continuous monitoring.[2] All personnel must be thoroughly trained in the handling of phosgene and have access to appropriate personal protective equipment (PPE), including a full-face respirator with a phosgene-specific canister, and chemical-resistant gloves and clothing. An emergency response plan must be in place.

Non-Phosgene Synthesis Routes

To circumvent the hazards associated with phosgene, several alternative methods have been developed. These typically involve the rearrangement of carboxylic acid derivatives, where a carbon-nitrogen bond is formed.

2.2.1. Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[4] This method is known for its high yields and tolerance of a wide range of functional groups.

2.2.1.1. Synthesis of 4-Butylbenzoyl Azide

The necessary precursor, 4-butylbenzoyl azide, is typically prepared from 4-butylbenzoyl chloride.

-

Experimental Protocol for 4-Butylbenzoyl Azide:

-

In a flask equipped with a magnetic stirrer, dissolve 4-butylbenzoyl chloride in a suitable solvent like acetone.

-

In a separate vessel, dissolve sodium azide in water.

-

Cool both solutions to 0°C in an ice bath.

-

Slowly add the sodium azide solution to the stirred 4-butylbenzoyl chloride solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for approximately 30 minutes.[5]

-

The reaction mixture is then poured onto crushed ice, and the precipitated 4-butylbenzoyl azide is collected by filtration.[5]

-

The crude product can be recrystallized from a suitable solvent mixture like acetone-water.[5]

-

2.2.1.2. Curtius Rearrangement to this compound

-

Experimental Protocol:

-

The purified 4-butylbenzoyl azide is carefully heated in an inert, high-boiling solvent (e.g., toluene or diphenyl ether).

-

As the azide is heated, it undergoes rearrangement with the evolution of nitrogen gas to form this compound.[6]

-

The reaction is monitored by the cessation of nitrogen evolution.

-

The resulting isocyanate can be isolated by distillation under reduced pressure.

-

2.2.1.3. Workflow Diagram

Sources

- 1. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Curtius Rearrangement [organic-chemistry.org]

Introduction: Understanding the Reactivity and Risks of 4-tert-Butylphenyl Isocyanate

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

4-tert-Butylphenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and materials due to the reactive isocyanate functional group. This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety information for 4-tert-Butylphenyl isocyanate, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for its safe handling, storage, and disposal in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Chemical and Physical Properties: A Foundation for Safe Handling

A precise understanding of a chemical's properties is fundamental to anticipating its behavior and mitigating risks. 4-tert-Butylphenyl isocyanate is a combustible liquid that is sensitive to moisture.[1][2] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1943-67-5 | [1][3][4] |

| Molecular Formula | C11H13NO | [1][4] |

| Molecular Weight | 175.23 g/mol | [1][3] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 236-237 °C | [1][3][4] |

| Density | 0.986 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.5190 | [3] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

The relatively high boiling point indicates low volatility at room temperature, but the presence of a flash point well above room temperature suggests that it is a combustible liquid, not highly flammable.[3] The key takeaway for laboratory practice is that while it doesn't pose an immediate fire risk at ambient temperatures, ignition sources should still be controlled, especially during heating operations. Its moisture sensitivity is a critical handling parameter, as isocyanates react with water.[2][5]

Hazard Identification and Toxicological Profile

4-tert-Butylphenyl isocyanate presents multiple health hazards, classified as harmful if swallowed, in contact with skin, or inhaled.[1][6] It is also a skin and eye irritant and may cause respiratory irritation.[1][6] A significant concern with isocyanates, in general, is their potential to act as sensitizers, meaning that initial exposure may lead to an allergic-type reaction upon subsequent, even minimal, contact.[2][7]

GHS Hazard Classifications: [3]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Respiratory Sensitization (Category 1)

-

Skin Sensitization (Category 1)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

The primary target organ for this chemical is the respiratory system.[3] Inhalation can lead to irritation, and for sensitized individuals, asthma-like symptoms.[2][8] The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the substance with a high degree of respect.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

The primary engineering control for handling 4-tert-Butylphenyl isocyanate is a certified chemical fume hood to manage airborne concentrations.[1] A safety shower and eyewash station must be readily accessible in the immediate work area.[1][8]

Caption: Hierarchy of controls for managing chemical risks.

Personal Protective Equipment (PPE)

While engineering controls are paramount, appropriate PPE is mandatory as the final line of defense.[9]

-

Eye Protection: Chemical safety goggles are required.[1] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[3][8]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[9] Standard disposable gloves may not provide adequate protection.[9] A lab coat or chemical-resistant apron must be worn.[1]

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection may not be necessary. However, for weighing larger quantities, in case of a spill, or if engineering controls are not sufficient, a respirator with an organic vapor cartridge is required.[1][9]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

-

Donning PPE: Wear a lab coat, chemical safety goggles, and appropriate gloves.

-

Dispensing: Work exclusively within the fume hood. Avoid generating aerosols. For transfers, use a syringe or cannula for liquid transfers.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[1] Decontaminate any surfaces that may have come into contact with the chemical.

Storage Protocol

-

Container: Keep the container tightly closed when not in use to prevent moisture contamination and vapor release.[2]

-

Location: Store in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C.[3]

-

Incompatibilities: Store away from strong oxidizing agents, water, and sources of heat or ignition.[1][2]

-

Segregation: Store separately from incompatible materials.

Caption: Workflow for the safe storage and handling of 4-tert-Butylphenyl Isocyanate.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads the vapor.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Neutralize (for small spills): For small spills, a decontamination solution of 5-10% sodium carbonate in water can be carefully applied to the absorbed material to react with the isocyanate.

-

Collect and Dispose: Carefully scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal.[1]

-

Decontaminate: Wash the spill area thoroughly with soap and water.[1]

Stability and Reactivity

4-tert-Butylphenyl isocyanate is stable under recommended storage conditions.[1] However, it is reactive with certain substances:

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Conditions to Avoid: Moisture, heat, and incompatible products.[1][2] Isocyanates can react exothermically with amines, alcohols, and bases.[5]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides and nitrogen oxides.[1]

Disposal Considerations

All waste containing 4-tert-Butylphenyl isocyanate must be treated as hazardous waste.[1] It should be disposed of in accordance with federal, state, and local regulations.[1] Do not dispose of it down the drain.[1]

Conclusion

4-tert-Butylphenyl isocyanate is a versatile chemical intermediate that can be used safely with the appropriate precautions. A comprehensive safety approach, integrating engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols, is essential for mitigating the risks associated with its use. By understanding the "why" behind these safety measures, researchers can foster a proactive safety culture that protects themselves, their colleagues, and the integrity of their scientific work.

References

- Georganics Ltd. (2011).

- Covestro. (n.d.). SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: tert-BUTYL ISOCYANATE.

- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.

- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.

- U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile.

Sources

- 1. georganics.sk [georganics.sk]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-TERT-BUTYLPHENYL ISOCYANATE | 1943-67-5 [chemicalbook.com]

- 5. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-(tert-Butyl)phenyl isocyanate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. nj.gov [nj.gov]

- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]

The Aromatic Isocyanate Group: A Technical Guide to Reactivity and Application

Abstract

The isocyanate group (-N=C=O) attached to an aromatic ring is a cornerstone of modern polymer and medicinal chemistry, prized for its versatile reactivity. This guide provides an in-depth exploration of the factors governing the reactivity of aromatic isocyanates, offering a blend of fundamental principles and practical insights for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of electronic and steric effects, the influence of substituents, and the kinetics of key reactions, while also providing robust experimental protocols for monitoring and harnessing this unique functional group.

The Electronic Landscape of the Aromatic Isocyanate

The reactivity of the isocyanate group is fundamentally dictated by the electrophilic nature of its central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a highly polarized system susceptible to nucleophilic attack.[1]

When attached to an aromatic ring, the electronic character of the isocyanate is further modulated by resonance and inductive effects. The aromatic ring, through conjugation, can influence the electron density on the N=C=O moiety. Electron-withdrawing groups on the ring enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups tend to decrease reactivity by pushing electron density into the isocyanate group.[2]

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive Hammett constant (ρ) for a reaction series indicates that electron-withdrawing groups accelerate the reaction, a common observation in nucleophilic additions to aromatic isocyanates.[2]

Navigating the Steric Environment

While electronic effects provide a foundational understanding, the steric environment around the isocyanate group plays a crucial role in modulating its accessibility to nucleophiles. Bulky substituents on the aromatic ring, particularly in the ortho position, can significantly hinder the approach of a nucleophile, leading to a decrease in reaction rate.[3][4] This steric hindrance is a critical consideration in the design of experiments and the selection of reactants. For instance, the reaction of an isocyanate with a sterically demanding secondary alcohol will be significantly slower than with a primary alcohol.[5]

Key Reactions of Aromatic Isocyanates

The versatility of aromatic isocyanates stems from their ability to react with a wide range of nucleophiles containing active hydrogen atoms. These reactions are central to the synthesis of a diverse array of molecules, from high-performance polymers to complex pharmaceutical intermediates.

Urethane (Carbamate) Formation: The Cornerstone of Polyurethane Chemistry

The reaction between an isocyanate and an alcohol to form a urethane (carbamate) linkage is arguably the most significant reaction of this functional group, forming the basis of the multi-billion dollar polyurethane industry.[5][6][7] The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.[8]

The reaction rate is influenced by several factors:

-

Alcohol Nucleophilicity: Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to decreasing nucleophilicity and increasing steric hindrance.[5]

-

Catalysis: The reaction can be significantly accelerated by catalysts. Tertiary amines and organotin compounds, such as dibutyltin dilaurate (DBTDL), are commonly employed.[9][10][11] Tertiary amines are thought to function by forming a complex with the isocyanate, increasing its electrophilicity, while tin catalysts can activate both the isocyanate and the alcohol.[9][10]

-

Solvent: The choice of solvent can influence reaction rates, with aprotic solvents generally being preferred to avoid side reactions with the solvent.[4]

Urea Formation: Building Blocks for Polymers and Pharmaceuticals

The reaction of an aromatic isocyanate with a primary or secondary amine yields a urea derivative.[12] This reaction is typically much faster than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles.[13] The synthesis of ureas is crucial in the production of polyurea polymers and is also a common transformation in the synthesis of biologically active molecules.[14][15]

Reaction with Water: A Critical Side Reaction

Aromatic isocyanates react readily with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide.[6] The newly formed amine can then react with another isocyanate molecule to produce a urea linkage.[16] This reaction is of paramount importance in the production of polyurethane foams, where the liberated carbon dioxide acts as the blowing agent.[6][17] However, in applications where foam formation is undesirable, the presence of water must be strictly controlled.

Experimental Protocols for Monitoring Isocyanate Reactivity

Accurate monitoring of isocyanate consumption is essential for understanding reaction kinetics, ensuring product quality, and optimizing reaction conditions.

In-Situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique for real-time, in-situ monitoring of isocyanate reactions.[18][19] The isocyanate group has a strong and characteristic absorption band in a relatively clear region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹.[18][20] The decrease in the intensity of this peak over time is directly proportional to the extent of the reaction.[18]

Experimental Protocol: In-Situ ATR-FTIR Monitoring of an Isocyanate-Alcohol Reaction

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[19]

-

Setup:

-

Assemble the reaction vessel equipped with the ATR probe, a temperature sensor, and a means of stirring.

-

Ensure the ATR probe is fully immersed in the reaction mixture.

-

-

Background Spectrum: Collect a background spectrum of the solvent and the alcohol before the addition of the isocyanate.[18]

-

Reaction Initiation: Add the aromatic isocyanate to the reaction mixture to initiate the reaction.

-

Data Acquisition:

-

Immediately begin collecting spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

-

Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.[19]

-

-

Data Analysis:

-

Measure the peak area or height of the isocyanate peak in each spectrum.

-

Calculate the isocyanate conversion (α) at time 't' using the following equation: α(t) = [1 - (Area_NCO(t) / Area_NCO(0))] * 100% Where:

-

Area_NCO(t) is the area of the isocyanate peak at time 't'.

-

Area_NCO(0) is the initial area of the isocyanate peak at time t=0.[18]

-

-

Offline Quantification by Titration

A well-established offline method for determining isocyanate concentration is back-titration with dibutylamine.[21] This method involves reacting the isocyanate with a known excess of dibutylamine and then titrating the unreacted amine with a standardized acid.

Experimental Protocol: Dibutylamine Back-Titration

-

Reagents:

-

Standardized solution of dibutylamine in a suitable solvent (e.g., toluene).

-

Standardized solution of hydrochloric acid.

-

Bromophenol blue indicator.

-

-

Procedure:

-

At specific time points, withdraw an aliquot of the reaction mixture and quench it in a known excess of the standardized dibutylamine solution.

-

Allow the quenching reaction to go to completion.

-

Add isopropyl alcohol to ensure a single phase during titration.[21]

-

Titrate the excess dibutylamine with the standardized hydrochloric acid solution using bromophenol blue as an indicator until the endpoint is reached.

-

-

Calculation: The amount of isocyanate in the original aliquot can be calculated from the difference between the initial amount of dibutylamine and the amount that was back-titrated.

| Technique | Advantages | Disadvantages | Primary Application |

| FTIR Spectroscopy | Real-time, in-situ monitoring; non-destructive; high sensitivity.[18] | Requires specialized equipment (ATR probe); potential for baseline drift. | Kinetic studies; reaction optimization.[19] |

| Titration | Well-established, standard method; does not require expensive equipment.[18] | Time-consuming; requires sampling and quenching; exposure to hazardous chemicals.[18] | Quality control; validation of other methods.[18] |

| NMR Spectroscopy | Provides detailed structural information alongside quantification.[19] | Lower sensitivity than FTIR; requires deuterated solvents for high-resolution spectra. | Mechanistic studies; structural elucidation of products.[19] |

Applications in Drug Development

The predictable and versatile reactivity of aromatic isocyanates makes them valuable reagents in drug development. They are frequently employed as electrophilic partners in the synthesis of urea and carbamate-containing molecules, which are common motifs in biologically active compounds. For example, the urea linkage is a key structural feature in several kinase inhibitors.[15] The ability to fine-tune the reactivity of the isocyanate group through the judicious choice of aromatic substituents allows for precise control over reaction selectivity and yield, which is critical in the multi-step synthesis of complex pharmaceutical agents.

Conclusion

The reactivity of the isocyanate group on an aromatic ring is a finely tuned interplay of electronic and steric factors. A thorough understanding of these principles is essential for any scientist working with these versatile chemical entities. By leveraging this knowledge and employing robust analytical techniques such as in-situ FTIR spectroscopy, researchers can effectively harness the power of aromatic isocyanates to develop novel materials and life-saving therapeutics. This guide has provided a comprehensive overview of the core principles and practical methodologies, empowering researchers to confidently navigate the rich and rewarding chemistry of aromatic isocyanates.

References

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

- Blank, W. J. (n.d.).

- Eldin, S. H., & Rieck, J. N. (1982). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1151-1156.

- Frisch, K. C. (1964). Catalysis in Isocyanate Reactions. Rubber Chemistry and Technology, 37(2), 359-373.

- Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

- Sato, M. (1961). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 39(6), 1294-1300.

- Sato, M. (1961). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 39(6), 1294-1300. [Link]

- Iwakura, Y., & Okada, H. (1961). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 39(12), 2481-2487.

- Sato, M. (1961).

- The T. E. (2012). Synthesis of Aromatic Carbamates from CO 2 . Implications for the Polyurethane Industry. In Carbon Dioxide as a Source of Carbon. InTech.

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]

- Iwakura, Y., & Okada, H. (1961). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Journal of Chemistry, 39(12), 2481-2487. [Link]

- Smith, T. L., & Magnus, G. (1962).

- Salleh, M. S. N., et al. (2020).

- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.

- Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. [Link]

- Chemistry For Everyone. (2024, May 7).

- Polymer Synthesis Technology Co., Ltd. (2023, September 1). How Do Isocyanates React with Polyols in Polyurethane Synthesis? Polymer Synthesis Technology Co., Ltd.[Link]

- Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.

- Wu, B., et al. (2000). Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins.

- NICNAS. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. Australian Government Department of Health.

- Kucinska-Lipka, J., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

- LibreTexts. (2019, August 5). 5.10: Cross-Linking. Chemistry LibreTexts. [Link]

- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- ResearchGate. (n.d.). Reaction of Isocyanates with amines.

- Poliuretanos. (n.d.). 1.2.

- MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]

- National Institutes of Health. (2024). Isocyanate-based multicomponent reactions.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.

- ResearchGate. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe.

- AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM. [Link]